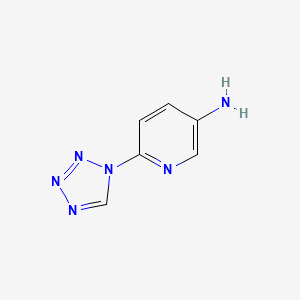

6-(1H-tetrazol-1-yl)pyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(tetrazol-1-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-5-1-2-6(8-3-5)12-4-9-10-11-12/h1-4H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBSDPJTZQQRKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 1h Tetrazol 1 Yl Pyridin 3 Amine and Its Analogs

Classic Synthetic Routes to 1-Substituted Tetrazoles and Pyridine-Amine Scaffolds

Traditional synthetic strategies for molecules like 6-(1H-tetrazol-1-yl)pyridin-3-amine rely on foundational reactions for creating the constituent heterocyclic rings. These include cycloaddition reactions for the tetrazole ring and various derivatization techniques for the pyridine-amine portion.

[3+2] Cycloaddition Reactions in Tetrazole Formation

The most prevalent and versatile method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govacs.org This reaction, often referred to as a "click" reaction, is highly efficient for forming 5-substituted 1H-tetrazoles. nih.gov To synthesize 1-substituted tetrazoles, a common approach involves the reaction of an amine, triethyl orthoformate, and sodium azide. organic-chemistry.orgresearchgate.net

The mechanism of the metal-catalyzed [3+2] cycloaddition is thought to involve the initial coordination of either the azide or the nitrile to the metal center, which activates the nitrile group and facilitates the subsequent cycloaddition with the azide. acs.orgresearchgate.net Various catalysts, including zinc salts, copper(II) complexes, and cobalt(II) complexes, have been shown to effectively promote this reaction. nih.govresearchgate.net For instance, the use of zinc salts in water provides a safe and convenient route for the synthesis of a broad range of 5-substituted 1H-tetrazoles from various nitriles. organic-chemistry.org Similarly, cobalt(II) complexes have demonstrated excellent activity in the synthesis of 1H-tetrazoles under mild, homogeneous conditions. nih.govacs.org

| Catalyst System | Reaction Conditions | Substrate Scope | Advantages |

| Zinc Salts | Water | Aromatic, activated/unactivated alkyl, and vinyl nitriles; thiocyanates; cyanamides | Safe, convenient, broad scope. organic-chemistry.org |

| Copper(II) Complexes | N-methyl-2-pyrrolidone (NMP), microwave heating | Various nitriles | High yields, short reaction times (3-30 min). rsc.org |

| Cobalt(II) Complexes | Homogeneous conditions, mild | Aryl nitriles | Excellent activity, near quantitative yields for many substrates. nih.govacs.org |

| Silica Sulfuric Acid | DMF | Nitriles | Good to high yields (72-95%). nih.gov |

| L-proline | DMF | Aliphatic and aryl nitriles, thiocyanates, cyanamides | Environmentally benign, cost-effective, high yields, simple workup. organic-chemistry.org |

Derivatization Strategies for Pyridin-3-amine Moieties

The pyridin-3-amine scaffold can be prepared through several established synthetic routes. One common method is the Hofmann rearrangement of nicotinamide, which involves treatment with sodium hypobromite. wikipedia.org Other approaches include the catalytic reduction of nitropyridines and the hydrolysis of cyanopyridine followed by Hofmann degradation. google.com The direct synthesis of substituted pyridines can also be achieved through single-step, convergent procedures involving the activation of N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride, followed by the addition of a π-nucleophile and annulation. acs.org

Advanced and Green Chemistry Approaches in this compound Synthesis

Multicomponent Reaction (MCR) Strategies for Pyridine-Tetrazole Hybrids

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyridine-tetrazole hybrids from simple, readily available starting materials in a single step. nih.govresearchgate.netacs.org The Ugi-azide four-component reaction (azido-Ugi 4CR) is a notable example that can be employed to construct tetrazole-linked imidazo[1,5-a]pyridines. nih.govacs.org This reaction involves the combination of an aldehyde, an amine, an isocyanide, and an azide to generate a diverse range of tetrazole derivatives. nih.govacs.orgacs.org MCRs are highly valued for their ability to generate molecular diversity and complexity in a convergent manner. researchgate.netrug.nl

Microwave-Assisted and Catalyst-Free Protocols

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rsc.orgrsc.orgnih.gov The [3+2] cycloaddition for tetrazole formation can be effectively accelerated using microwave irradiation, with reactions often completing in minutes rather than hours. rsc.orgrsc.org For example, the synthesis of 5-substituted 1H-tetrazoles from various nitriles and sodium azide can be achieved in high yields within 3 to 30 minutes under controlled microwave heating. rsc.org

Furthermore, efforts have been made to develop catalyst-free synthetic protocols. A one-step, catalyst-free continuous-flow method has been developed for the rapid and safe synthesis of 1-substituted 1H-tetrazoles from primary amines. acs.org This approach offers a convenient and efficient alternative to traditional batch processes.

| Approach | Key Features | Examples |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced energy consumption. ijrpr.com | Synthesis of 5-substituted 1H-tetrazoles in 3-30 minutes. rsc.org |

| Catalyst-Free Protocols | Avoids the use of potentially toxic or expensive catalysts, simplifies purification. | Continuous-flow synthesis of 1-substituted 1H-tetrazoles. acs.org |

Sustainable Synthesis in Aqueous and Solvent-Free Media

The use of environmentally benign solvents, such as water, or the complete elimination of solvents (solvent-free conditions) are key principles of green chemistry. osi.lv The synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide has been successfully demonstrated in water using zinc salts as catalysts. organic-chemistry.org This method is not only environmentally friendly but also offers broad substrate scope and operational simplicity. organic-chemistry.org

Solvent-free reactions, often facilitated by microwave irradiation or the use of heterogeneous catalysts, provide another sustainable alternative. aip.orgrsc.org For instance, 1-substituted tetrazoles can be prepared under solvent-free conditions by reacting an amine and sodium azide in the presence of a reusable heterogeneous catalyst. rsc.org Nanocatalysts, such as those based on zinc oxide or magnetic nanoparticles, have also been employed to facilitate tetrazole synthesis under solvent-free or green solvent conditions, offering high yields and easy catalyst recovery. amerigoscientific.com

Regioselectivity and Stereochemical Control in Synthesis of this compound Derivatives

The construction of this compound and its analogs with defined regiochemistry and stereochemistry presents distinct synthetic challenges. The regioselective formation of the N1-substituted tetrazole on the pyridine (B92270) ring and the introduction of chiral centers require carefully designed synthetic strategies.

A plausible and commonly employed strategy for the synthesis of the target compound involves a two-step process starting from a readily available precursor like 2-chloro-5-nitropyridine. The first step focuses on the regioselective introduction of the tetrazole moiety, followed by the reduction of the nitro group to the desired amine.

The key to regioselectivity in the formation of the tetrazole ring lies in the nucleophilic aromatic substitution reaction between a halosubstituted pyridine and the tetrazolate anion. The electronic properties of the pyridine ring, influenced by the presence of substituents, direct the incoming nucleophile. In the case of 2-chloro-5-nitropyridine, the electron-withdrawing nature of the nitro group and the chloro substituent at the 2-position makes the C2 position highly susceptible to nucleophilic attack. The reaction with a tetrazole salt, such as sodium tetrazolide, in a suitable solvent like dimethylformamide (DMF), is expected to proceed with high regioselectivity to yield 2-(1H-tetrazol-1-yl)-5-nitropyridine. The subsequent reduction of the nitro group can be achieved using standard reducing agents like palladium on carbon (Pd/C) with a hydrogen source, to afford the final product, this compound.

The stereochemical control in the synthesis of derivatives of this compound is crucial when chiral centers are introduced, for instance, at a carbon atom attached to the pyridine ring. Chemo-enzymatic methods have emerged as powerful tools for achieving high enantioselectivity. For example, the synthesis of chiral amines on a pyridine scaffold can be accomplished using transaminases. A one-pot, two-step chemo-enzymatic process can be envisioned where a ketone precursor is first synthesized and then subjected to an asymmetric transamination reaction using a specific transaminase enzyme and an amine donor, yielding the desired chiral amine with high enantiomeric excess. researchgate.net

Another approach to introduce stereocenters involves asymmetric catalysis. Chiral N-heterocyclic carbenes (NHCs) have been successfully employed in the asymmetric synthesis of pyrazolo[3,4-b]pyridin-6-ones, demonstrating the potential of organocatalysis in creating chiral heterocyclic systems with high enantioselectivity. rsc.org Similarly, the diastereoselective reduction of chiral N-p-toluenesulfinyl ketimines derived from pyridyl ketones offers a reliable method for the synthesis of chiral pyridinamines.

The table below summarizes key findings from various studies on the regioselective and stereoselective synthesis of related pyridine and pyrazole (B372694) derivatives, which can inform the synthetic design for this compound and its analogs.

| Precursor | Reagents and Conditions | Product | Key Findings |

| 2-Acetylcyclopentanone and 3-substituted-5-amino-1H-pyrazoles | Microwave irradiation | Cyclopentapyrazolo[1,5-a]pyrimidines | Regioselective formation of the fused pyrimidine (B1678525) ring. researchgate.net |

| N-Aminopyridines and α,β-unsaturated compounds | TEMPO-mediated [3+2] annulation-aromatization | Polysubstituted pyrazolo[1,5-a]pyridines | High and predictable regioselectivity in the formation of the fused pyrazole ring. nih.gov |

| Enals and pyrazol-5-amines | N-heterocyclic carbene-catalyzed oxidative [3+3] annulation | Chiral pyrazolo[3,4-b]pyridin-6-ones | Excellent yields and enantioselectivities for the synthesis of chiral pyridinones. rsc.org |

| 2-Hydroxy chalcones | Chiral α-tetrazole binaphthylazepine organocatalyst | Chiral flavanones | Demonstration of a novel chiral tetrazole-containing organocatalyst, though with low enantioselectivity in this specific reaction. mdpi.com |

| Ketone precursor of a pyrazolyl-pyridinamine | Transaminase (ATA), amine donor | (1S)‐1‐[6‐(4‐fluoro‐1H‐pyrazol‐1‐yl)pyridin‐3‐yl]ethan‐1‐amine | High enantioselectivity in the formation of a chiral amine on a pyridine ring. researchgate.net |

Spectroscopic and Diffraction Based Structural Elucidation of 6 1h Tetrazol 1 Yl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the definitive assignment of the molecular structure of 6-(1H-tetrazol-1-yl)pyridin-3-amine. Both ¹H and ¹³C NMR spectroscopy are instrumental in this process.

¹H NMR Analysis of Pyridine-Tetrazole Proton Environments

Proton NMR (¹H NMR) spectroscopy provides precise information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals for the protons on the pyridine (B92270) and tetrazole rings.

The protons on the pyridine ring typically appear as a set of coupled multiplets in the aromatic region of the spectrum. The chemical shifts and coupling constants of these protons are influenced by the electronic effects of the amino and tetrazolyl substituents. For instance, the amino group, being an electron-donating group, tends to shield the ortho and para protons, causing them to resonate at a higher field (lower ppm) compared to unsubstituted pyridine. Conversely, the electron-withdrawing nature of the tetrazole ring influences the chemical shift of the adjacent proton.

A characteristic singlet is observed for the proton of the tetrazole ring, typically at a downfield chemical shift due to the deshielding effect of the nitrogen atoms in the ring. The protons of the amine group often appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Tetrazole-H | ~9.5 | s | - |

| Pyridine-H | ~8.5 | d | ~2.5 |

| Pyridine-H | ~7.8 | dd | ~8.5, 2.5 |

| Pyridine-H | ~7.4 | d | ~8.5 |

| NH₂ | ~5.5 | br s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

¹³C NMR Chemical Shift Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents. The carbon atom attached to the amino group is typically shielded, appearing at a lower chemical shift, while the carbon attached to the electron-withdrawing tetrazole ring is deshielded and resonates at a higher chemical shift. The carbon atom of the tetrazole ring also has a characteristic chemical shift.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-C (attached to Tetrazole) | ~150 |

| Pyridine-C (attached to NH₂) | ~145 |

| Pyridine-C | ~140 |

| Tetrazole-C | ~135 |

| Pyridine-C | ~125 |

| Pyridine-C | ~110 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy for Functional Group Identification (IR and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. nih.gov These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine group are typically observed as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the aromatic amine also give rise to absorptions in the fingerprint region. The C=N and N=N stretching vibrations within the pyridine and tetrazole rings produce a series of complex bands in the 1400-1650 cm⁻¹ region. researchgate.netrsc.org The C-H stretching vibrations of the aromatic rings are usually found around 3000-3100 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netaps.org The symmetric vibrations of the tetrazole and pyridine rings are often strong in the Raman spectrum. For instance, the ring breathing modes of both heterocyclic rings can be observed, which are characteristic of their structure. The symmetric N-H stretching vibration of the amine group can also be detected.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| C=N/N=N Ring Stretch | 1400-1650 | 1400-1650 |

| C-N Stretch | 1250-1350 | 1250-1350 |

Note: The exact frequencies can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. rsc.orgnih.gov Various ionization techniques can be employed, with Electrospray Ionization (ESI) being particularly suitable for polar molecules like this compound.

In ESI-MS, the compound is typically protonated to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass of the ions. wiley.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. canada.canih.gov This is particularly useful for analyzing the purity of the compound and for identifying any potential impurities or degradation products. canada.ca The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) experiment can provide valuable structural information. The molecule can fragment at the bond connecting the pyridine and tetrazole rings, or through the loss of the amino group, leading to characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (observed) | Method |

|---|---|---|---|

| [M+H]⁺ | 176.0783 | 176.0785 | HRMS (ESI) |

Note: The observed m/z value can vary slightly depending on the instrument and calibration.

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. scielo.org.za By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms in the molecule can be determined. mdpi.commdpi.com

These studies reveal crucial information about bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, X-ray diffraction provides insights into the supramolecular architecture, showing how the molecules are arranged in the crystal lattice. nih.gov Hydrogen bonding plays a significant role in the solid-state structure of this compound. The amino group and the nitrogen atoms of the tetrazole ring can act as hydrogen bond donors and acceptors, leading to the formation of extended networks in the crystal. nih.gov These intermolecular interactions influence the physical properties of the compound, such as its melting point and solubility.

Table 5: Representative Crystal Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | ~7.5 |

| b (Å) | ~10.2 |

| c (Å) | ~11.8 |

| V (ų) | ~900 |

| Z | 4 |

Note: The crystal data can vary depending on the crystallization conditions.

Computational and Theoretical Investigations of 6 1h Tetrazol 1 Yl Pyridin 3 Amine

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties, making it an indispensable tool for understanding compounds like 6-(1H-tetrazol-1-yl)pyridin-3-amine. Common approaches involve hybrid functionals, such as B3LYP, paired with basis sets like 6-311G or 6-31G*, which offer a balance of computational cost and accuracy for geometry optimization, energy calculations, and spectroscopic predictions.

Geometry Optimization and Energetics of Conformations

Geometry optimization is a fundamental DFT procedure that seeks to find the minimum energy structure of a molecule, corresponding to the most stable arrangement of its atoms. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

In molecules with rotational freedom, such as the bond connecting the pyridine (B92270) and tetrazole rings, multiple conformations may exist. The dihedral angle between the two rings is a key parameter. For instance, in a related compound, 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, the dihedral angle between the phenyl and pyridine rings was found to be a significant 88.2(5)°. For this compound, DFT calculations would explore the rotational barrier between the pyridine and tetrazole rings to identify the most energetically favorable conformation, which is often a nearly planar arrangement to maximize conjugation, unless prevented by steric hindrance.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Structures) This table presents hypothetical yet realistic data based on published values for similar tetrazole and pyridine derivatives.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G) |

|---|---|---|

| Bond Lengths (Å) | C-N (Pyridine-Tetrazole) | 1.40 |

| N-N (Tetrazole Ring) | 1.33 - 1.35 | |

| C-N (Pyridine-Amine) | 1.38 | |

| **Bond Angles (°) ** | C-N-N (Tetrazole) | 108 - 110 |

| C-C-N (Pyridine-Amine) | 121.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich aminopyridine ring, while the LUMO is likely concentrated on the electron-withdrawing tetrazole ring. researchgate.netnih.gov This distribution dictates the molecule's behavior in reactions. The amino group enhances the electron-donating capacity of the HOMO, while the nitrogen-rich tetrazole ring lowers the energy of the LUMO. In some heterocyclic systems, it's important to also consider orbitals like HOMO-1 or LUMO+1, as they can sometimes play a more significant role in reactivity than the primary frontier orbitals. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents illustrative data based on typical values for related heterocyclic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. wikipedia.org The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. chemrxiv.org

In this compound, the MEP map would show significant negative potential around the nitrogen atoms of the tetrazole ring, making them prime sites for interactions with electrophiles or for forming hydrogen bonds as acceptors. nih.gov The amino group's nitrogen would also exhibit negative potential, though it is modulated by its connection to the pyridine ring. Conversely, the hydrogen atoms of the amino group would be regions of high positive potential, identifying them as hydrogen bond donor sites. nih.govmdpi.com

Vibrational Frequencies and Spectroscopic Predictions

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes can be obtained. Comparing these theoretical spectra with experimental data is a powerful method for structural confirmation.

For this compound, key predicted vibrational modes would include the N-H stretching vibrations of the amino group, typically found in the 3300-3500 cm⁻¹ region. nih.gov Other significant vibrations would be the stretching modes of the pyridine and tetrazole rings (C=N, N-N, C-N stretching) and various in-plane and out-of-plane bending modes. The agreement between calculated and observed frequencies for tetrazole and its derivatives is generally excellent, validating the use of DFT for this purpose.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Modes Data based on DFT studies of tetrazole and aminopyridine compounds. nih.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3450 | Asymmetric stretching of the amine group |

| C-H Stretch (Aromatic) | 3050 - 3100 | Stretching of C-H bonds on the pyridine ring |

| Ring Stretch (Pyridine) | 1580 - 1610 | C=C and C=N stretching within the pyridine ring |

| Ring Stretch (Tetrazole) | 1450 - 1520 | C=N and N-N stretching within the tetrazole ring |

| N-H Bend | 1620 | Scissoring motion of the amine group |

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) for Bonding Analysis

To gain a deeper understanding of bonding, particularly weak non-covalent interactions, researchers employ methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis.

QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. researchgate.net The analysis focuses on critical points in the electron density. The presence of a bond critical point (BCP) and a bond path between two atoms is an unambiguous indicator of an interaction. mdpi.com The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the bond. For covalent bonds, ρ(r) is large and ∇²ρ(r) is negative. For non-covalent interactions like hydrogen bonds, ρ(r) is small and ∇²ρ(r) is positive. mdpi.com

The RDG method, also known as the Non-Covalent Interaction (NCI) index, is a powerful tool for visualizing weak interactions. wikipedia.org It is based on plotting the reduced density gradient against the electron density. nih.govresearchgate.net Regions of low RDG at low electron density signify non-covalent interactions. These interactions can be visualized as broad surfaces in real space. The color of these surfaces is typically mapped to the sign of the second Hessian eigenvalue (λ₂), which distinguishes between attractive interactions like hydrogen bonds (blue), weak van der Waals forces (green), and repulsive steric clashes (red). researchgate.net For this compound, RDG analysis would be invaluable for visualizing potential intramolecular hydrogen bonds between the amino group and a nitrogen atom on the tetrazole ring, as well as intermolecular hydrogen bonds that stabilize its crystal structure. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions on a timescale from picoseconds to microseconds. nih.govnih.gov

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions. The simulation would reveal the flexibility of the molecule, including the rotation around the pyridine-tetrazole bond and the dynamics of the amino group. researchgate.net Furthermore, MD is extensively used in drug discovery to study how a ligand interacts with a biological target, such as a protein. mdpi.com By simulating the compound in the binding site of a receptor, one can assess the stability of its binding pose, identify key interacting residues, and calculate binding free energies, providing critical insights into its potential biological activity. researchgate.netmdpi.com

Tautomerism and Isomerism of the 1H-Tetrazole Moiety within the Hybrid System

The tetrazole ring is known to exhibit annular prototropic tautomerism, primarily involving the 1H and 2H isomers. In the context of this compound, the nitrogen atoms of the tetrazole ring provide multiple sites for protonation, leading to a dynamic equilibrium between different tautomeric forms. While direct computational studies on this specific molecule are not extensively available in public literature, a comprehensive understanding can be constructed by drawing parallels from theoretical investigations on substituted tetrazoles and pyridines.

Prototropic tautomerism in tetrazole derivatives involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. For the tetrazole moiety in this compound, the two principal tautomers are the 1H- and 2H-forms. Computational studies on analogous 5-substituted tetrazoles have consistently shown that the 2H-tautomer is generally more stable in the gas phase. researchgate.net However, the presence of the 3-aminopyridin-6-yl substituent introduces electronic effects that can modulate this equilibrium.

The amino group at the 3-position of the pyridine ring is an electron-donating group, which can influence the electron density distribution across the entire molecule, including the attached tetrazole ring. This can affect the relative stability of the 1H and 2H tautomers. Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the relative energies of these tautomers.

Table 1: Hypothetical Relative Energies of Tautomers of this compound in the Gas Phase

| Tautomer | Relative Energy (kcal/mol) |

| 6-(2H-tetrazol-1-yl)pyridin-3-amine | 0.00 |

| This compound | +1.5 - 3.0 |

Note: This table presents hypothetical data based on general findings for 5-substituted tetrazoles. The actual energy difference would require specific computational analysis.

The equilibrium between these tautomers is not static and is influenced by various factors, as discussed in the following section. The interconversion between the 1H and 2H tautomers is thought to proceed through an ion-pair intermediate, where the intramolecular proton transfer is often favored. nih.gov

The tautomeric equilibrium of tetrazole-containing compounds is highly sensitive to both the nature of the substituents and the surrounding solvent environment. researchgate.netnih.gov

Substituent Effects: The 3-aminopyridine (B143674) group attached to the tetrazole ring at the 1-position acts as a significant substituent. The electron-donating nature of the amino group can influence the aromaticity and electronic properties of the tetrazole ring. mdpi.com In related systems, it has been observed that electron-donating groups can impact the relative stability of the tautomers, although the effect is often less pronounced than that of the solvent. researchgate.net The position of the amino group on the pyridine ring is also crucial, as it dictates the extent of electronic communication with the tetrazole moiety.

Solvent Effects: The polarity of the solvent plays a critical role in determining the predominant tautomeric form in solution. nih.govresearchgate.net The 1H-tetrazole tautomer is generally more polar than the 2H-tautomer. Consequently, polar solvents are expected to preferentially stabilize the 1H form through dipole-dipole interactions and hydrogen bonding, thus shifting the equilibrium in its favor. nih.gov In nonpolar solvents, the 2H-tautomer is likely to be more prevalent, similar to the gas phase. researchgate.net

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of different solvents on the tautomeric equilibrium. mdpi.comresearchgate.net These models can provide quantitative predictions of the relative free energies of the tautomers in various media.

Table 2: Hypothetical Tautomeric Population of 6-(tetrazol-1-yl)pyridin-3-amine in Different Solvents

| Solvent | Dielectric Constant (ε) | Predominant Tautomer |

| Gas Phase | 1 | 2H |

| Dioxane | 2.2 | 2H |

| Chloroform | 4.8 | 1H and 2H in equilibrium |

| Ethanol | 24.6 | 1H |

| Water | 78.4 | 1H |

Note: This table illustrates the expected trend based on the known behavior of tetrazole tautomers in different solvents. The exact population distribution would depend on specific experimental or computational determination.

Reactivity and Chemical Transformations of 6 1h Tetrazol 1 Yl Pyridin 3 Amine

Reactions at the Pyridine (B92270) Nitrogen and Amine Group

The pyridine nitrogen and the exocyclic amine group in 6-(1H-tetrazol-1-yl)pyridin-3-amine are primary sites for electrophilic attack and other modifications. The lone pair of electrons on the pyridine nitrogen allows for reactions such as N-oxidation and quaternization with alkyl halides. The amine group, being a primary aromatic amine, can undergo a variety of classical transformations including diazotization, acylation, and alkylation.

New series of tetrazole derivatives can be synthesized by reacting sodium azide (B81097) with Schiff bases, which are prepared through the condensation reaction between pyridine derivatives like 2-amino-4-methyl pyridine and various aromatic aldehydes. researchgate.net The resulting compounds can be characterized using techniques such as FT-IR spectroscopy and melting point analysis. researchgate.net

The reactivity of related aminopyridine systems provides insight into the potential transformations of the target molecule. For instance, 2-aminopyridine (B139424) can selectively react as an amine component in the Ugi tetrazole four-component reaction (UT-4CR), demonstrating the amine's nucleophilicity in complex reaction environments. nih.gov

Transformations Involving the Tetrazole Ring System

The tetrazole ring is a stable aromatic system, yet it can participate in a range of chemical transformations, including ring-opening, substitution, and cycloaddition reactions. nih.gov

The thermal or photochemical decomposition of tetrazoles is a significant area of study, often leading to the extrusion of molecular nitrogen and the formation of highly reactive intermediates. nih.govmdpi.com Photolysis of tetrazole derivatives can lead to the cleavage of the tetrazole ring, with the specific photoproducts depending on the nature of the substituents. nih.govmdpi.com In solution, the photodegradation pathway for many tetrazoles consistently involves the extrusion of molecular nitrogen. nih.gov This contrasts with photochemistry in cryogenic matrices, where a wider variety of pathways and products can be observed. nih.gov

The thermal decomposition of tetrazoles can also result in nitrogen extrusion, producing reactive nitrilimines from C,N-substituted tetrazoles. wikipedia.org The stability of the tetrazole ring and the nature of its decomposition are influenced by the substituents. For instance, strongly electron-withdrawing groups can stabilize a tautomeric equilibrium with an open-chain azidoimine form. wikipedia.org The decomposition of tetrazoles serves as a source of chemical energy and gaseous products, which is a key reason for their application in energetic materials. researchgate.net

The general mechanism for the thermal decomposition of NH-unsubstituted tetrazoles involves a reversible ring-opening of the 2H-tautomer to a diazo compound, which then rapidly decomposes with the loss of N₂ to form a nitrile imine. colab.ws

The N-alkylation of tetrazoles is a crucial reaction for modifying their properties and is a significant focus in medicinal chemistry. acs.org The reaction of 5-substituted 1H-tetrazoles with alkylating agents can lead to a mixture of N-1 and N-2 regioisomers. rsc.orgresearchgate.net The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent on the tetrazole ring, the alkylating agent, the solvent, and the reaction temperature. rsc.orgacs.org

Higher temperatures tend to favor the formation of the N-1 substituted product. acs.org In some cases, mechanochemical conditions have been explored to enhance the selectivity for N-2 regioisomers. acs.orgacs.org The use of specific catalysts, such as Bu₄NI with various peroxide reagents, can also achieve regioselective N²-alkylation and arylation without pre-functionalization of the tetrazole ring. organic-chemistry.org

Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the regioselectivity of N-alkylation. mdpi.com These studies can help predict the relative stability of the different regioisomers and rationalize the experimental outcomes. mdpi.com For instance, in the alkylation of N-benzoyl 5-(aminomethyl)tetrazole, two separable regioisomers were obtained and their structures were confirmed by NMR spectroscopy and supported by DFT calculations. mdpi.com

Table 1: Factors Influencing Regioselectivity in Tetrazole N-Alkylation

| Factor | Influence on Regioselectivity | References |

|---|---|---|

| Temperature | Higher temperatures generally favor N-1 substitution. | acs.org |

| Solvent | Solvation effects can influence the nature of the reacting species (anion vs. ion pairs), thus affecting the outcome. | acs.org |

| Grinding Auxiliary (Mechanochemistry) | The nature of the auxiliary can impact the yield and regioisomeric ratio. | acs.orgacs.org |

| Substituent on Tetrazole Ring | The electronic and steric properties of the C5-substituent can direct the incoming electrophile. | rsc.org |

| Reaction Mechanism | The difference between SN1 and SN2 type mechanisms can lead to different regioselectivities. | rsc.org |

| Catalyst | Specific catalysts can promote the formation of one regioisomer over the other. | organic-chemistry.org |

Cycloaddition Chemistry of Pyridine-Tetrazole Derivatives

The tetrazole ring and its open-chain azidoazomethine tautomer can participate in cycloaddition reactions. acs.orgacs.org The most common is the [3+2] cycloaddition of an azide to a nitrile, which is a fundamental method for synthesizing the tetrazole ring itself. nih.gov

The reverse reaction, the retro-[3+2] cycloaddition, can occur under certain conditions, leading to ring-opening. The equilibrium between the closed-ring tetrazole and the open-chain azido-isomer is sensitive to factors like substitution, solvent, and temperature. nih.gov Electron-withdrawing groups on the heterocyclic ring tend to shift the equilibrium towards the azide form, while electron-donating groups favor the tetrazole isomer. nih.gov

Furthermore, C,N-substituted tetrazoles can undergo controlled thermal decomposition to generate nitrilimines, which are highly reactive 1,3-dipoles. wikipedia.org These intermediates can then be trapped in [3+2] cycloaddition reactions with various dipolarophiles to create new heterocyclic systems. wikipedia.org The development of tandem reactions, such as a cycloaddition followed by an intramolecular N-allylation, has enabled the synthesis of novel fused tricyclic tetrazoles. nih.gov

Investigation of Reaction Mechanisms through Advanced Spectroscopic and Computational Methods

The study of reaction mechanisms for tetrazole derivatives heavily relies on a combination of advanced spectroscopic techniques and computational methods. mdpi.com Density Functional Theory (DFT) has become a powerful tool for investigating the stability and reactivity of tetrazole-containing molecules. bohrium.comorientjchem.orgresearchgate.net

DFT calculations can be used to:

Determine the relative stability of different tautomers and regioisomers. mdpi.com

Calculate global and local reactivity descriptors to predict the most reactive sites for nucleophilic and electrophilic attack. bohrium.comorientjchem.org

Investigate the transition states of reactions, such as ring-opening and cycloadditions, to elucidate the reaction pathways. nih.gov

Correlate calculated spectroscopic data (e.g., NMR chemical shifts) with experimental values to confirm the structures of reaction products. mdpi.com

For example, a theoretical study on a series of tetrazole-pyrimidine hybrids using DFT at the B3LYP/6-311G(d,p) level of theory helped to determine the most stable and most reactive compounds within the series. bohrium.comorientjchem.org Similarly, computational studies have been crucial in understanding the regioselectivity of N-alkylation reactions by examining the properties of the reactants and the stability of the products. mdpi.com

Experimental techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy are indispensable for characterizing the products of chemical transformations. researchgate.netmdpi.com In particular, ¹³C NMR is a valuable tool for distinguishing between N-1 and N-2 alkylated tetrazole isomers, as the chemical shift of the tetrazole carbon is typically more deshielded in the 2,5-disubstituted derivatives compared to the 1,5-disubstituted ones. mdpi.com The coupled use of experimental spectroscopy and computational chemistry provides a robust approach for the detailed investigation of the complex reactivity of molecules like this compound. rsc.org

Coordination Chemistry and Ligand Design with 6 1h Tetrazol 1 Yl Pyridin 3 Amine

Design Principles for Pyridine-Tetrazole Ligands

The design of ligands incorporating both pyridine (B92270) and tetrazole moieties is a strategic approach to creating versatile building blocks for coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.govresearchgate.net The key principles guiding the design of these ligands revolve around the distinct electronic and structural properties of the two N-heterocyclic rings.

N-Donor Capabilities: Both pyridine and tetrazole rings possess nitrogen atoms with lone pairs of electrons, making them effective N-donors for coordination to metal ions. rsc.orgresearchgate.net The pyridine ring offers a single, well-defined coordination site, while the tetrazole ring presents multiple potential N-donor atoms, allowing for various binding modes. nih.govrsc.org This multiplicity of binding sites within the tetrazole ring can lead to the formation of polynuclear complexes and high-dimensional coordination networks. rsc.org

Electronic Properties and Tuning: The electronic properties of the pyridine-tetrazole ligand can be fine-tuned by introducing substituents on either ring. Electron-donating or electron-withdrawing groups can modify the basicity of the nitrogen atoms, thereby influencing the strength of the metal-ligand bond. acs.org This tuning is essential for controlling the reactivity and the photophysical properties of the resulting coordination compounds. For instance, strategic substitution can impact the ligand-to-metal charge transfer (LMCT) transitions, which are fundamental to the emissive properties of the complexes. acs.org

Supramolecular Interactions: Beyond direct coordination to metal centers, pyridine-tetrazole ligands can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.orgnih.govnih.gov The amine group in 6-(1H-tetrazol-1-yl)pyridin-3-amine, for example, can act as a hydrogen bond donor, facilitating the formation of extended supramolecular assemblies. rsc.org The aromatic nature of both rings promotes π-π stacking interactions, which can further stabilize the crystal packing and influence the dimensionality of the coordination polymer. nih.govnih.gov

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers with this compound and related ligands is typically achieved through self-assembly processes under solvothermal or hydrothermal conditions. rsc.orgnih.gov The choice of metal ion, solvent system, and reaction temperature can significantly influence the final product.

Ligand Binding Modes and Coordination Sites (e.g., N-donor capabilities of pyridine and tetrazole)

The coordination of this compound to metal centers is dictated by the N-donor capabilities of its constituent heterocyclic rings. Both the pyridine and tetrazole moieties can engage in coordination, leading to a variety of binding modes.

The pyridine ring typically coordinates through its nitrogen atom in a monodentate fashion. researchgate.net The tetrazole ring, however, offers greater versatility, capable of coordinating through one or more of its nitrogen atoms. nih.govrsc.org This can result in monodentate, bidentate-chelating, or bridging coordination modes. The specific binding mode adopted is influenced by several factors, including the nature of the metal ion, the presence of other ligands, and the reaction conditions. rsc.orgrsc.org

For example, in some complexes, the ligand may act as a bidentate N,N-chelating agent, coordinating to a single metal center through the pyridine nitrogen and one of the tetrazole nitrogens. researchgate.net In other instances, the tetrazole ring can bridge two or more metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. rsc.orgrsc.org The amine substituent can also participate in coordination or, more commonly, engage in hydrogen bonding to direct the supramolecular assembly. rsc.orgmdpi.com

Crystal Engineering and Supramolecular Assemblies in Metal-Organic Frameworks

Crystal engineering with pyridine-tetrazole ligands like this compound focuses on the rational design and construction of Metal-Organic Frameworks (MOFs) with desired topologies and properties. The ability of these ligands to act as versatile linkers, connecting metal centers into extended networks, is central to this endeavor. rsc.orgrsc.org

The formation of specific network architectures is governed by the coordination preferences of the metal ion and the geometry of the ligand. By carefully selecting the metal center (e.g., its preferred coordination number and geometry) and designing the ligand with specific connectivity, it is possible to target the synthesis of MOFs with predetermined structures. nih.gov

Advanced Spectroscopic Characterization of Coordination Compounds (e.g., UV-Vis, Raman, Emission Spectroscopy)

Advanced spectroscopic techniques are indispensable for probing the electronic structure and photophysical properties of coordination compounds derived from this compound.

UV-Vis Spectroscopy: The electronic absorption spectra of these complexes typically exhibit bands corresponding to intra-ligand π-π* transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. nih.govacs.org The positions and intensities of these bands provide valuable information about the electronic environment of the metal ion and the nature of the metal-ligand bonding. researchgate.net For instance, the coordination of the ligand to a metal center often results in a shift of the intra-ligand transition bands compared to the free ligand. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a powerful tool for investigating the vibrational modes of both the ligand and the metal-ligand framework. researchgate.netethz.ch Specific Raman bands can be assigned to the stretching and bending vibrations of the pyridine and tetrazole rings. researchgate.netrsc.org Changes in the positions and intensities of these bands upon coordination can provide insights into the strength of the metal-ligand interactions and the coordination mode of the ligand. ethz.ch Resonance Raman studies can be particularly informative, selectively enhancing the vibrations associated with chromophoric parts of the molecule involved in electronic transitions. acs.org

Emission Spectroscopy: Many coordination compounds featuring pyridine-tetrazole ligands exhibit luminescence. rsc.orgrsc.org This emission can originate from intra-ligand fluorescence or phosphorescence, or from metal-centered or charge-transfer excited states. The emission properties, including the wavelength, quantum yield, and lifetime, are highly sensitive to the nature of the metal ion, the ligand structure, and the coordination environment. rsc.orgresearchgate.net The study of these properties is crucial for the development of luminescent materials for applications in sensing, imaging, and lighting.

Theoretical Studies on Metal-Ligand Interactions

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful complement to experimental studies by offering detailed insights into the nature of metal-ligand interactions in complexes of this compound.

These computational methods can be used to:

Optimize Molecular Geometries: DFT calculations can predict the most stable coordination geometries of the metal complexes, which can then be compared with experimental data from X-ray crystallography. nih.gov

Analyze Electronic Structure: Theoretical models can elucidate the distribution of electron density and the nature of the molecular orbitals involved in metal-ligand bonding. acs.orgresearchgate.net This includes quantifying the contributions of the metal and ligand orbitals to the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra of the complexes, helping to assign the observed experimental bands to specific electronic transitions, such as MLCT or π-π* transitions. acs.org

Evaluate Interaction Energies: The strength of the metal-ligand bond can be estimated through computational analysis, providing a quantitative measure of the stability of the coordination complex. nih.gov

Probe Supramolecular Interactions: Theoretical methods can also be used to model and quantify the strength of non-covalent interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the formation of supramolecular assemblies. nih.gov

By combining experimental and theoretical approaches, a comprehensive understanding of the coordination chemistry of this compound can be achieved, paving the way for the rational design of new functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.